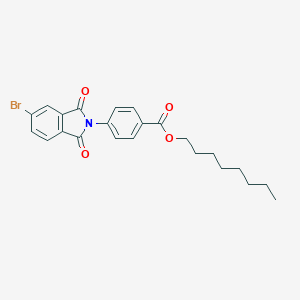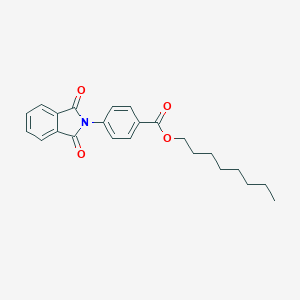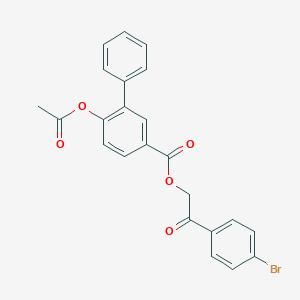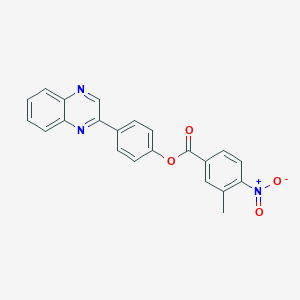
4-(quinoxalin-2-yl)phenyl 3-methyl-4-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(quinoxalin-2-yl)phenyl 3-methyl-4-nitrobenzoate is a chemical compound with the molecular formula C22H15N3O4 and a molecular weight of 385.4 g/mol It is characterized by the presence of a quinoxaline ring attached to a phenyl group, which is further connected to a nitro-substituted methylbenzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(quinoxalin-2-yl)phenyl 3-methyl-4-nitrobenzoate typically involves the following steps:
Formation of Quinoxaline Derivative: The quinoxaline ring is synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Coupling Reaction: The quinoxaline derivative is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.
Esterification: The final step involves the esterification of the phenyl group with 4-nitro-3-methylbenzoic acid using a suitable esterification reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(quinoxalin-2-yl)phenyl 3-methyl-4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The quinoxaline ring can be oxidized to form quinoxaline N-oxide using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA)
Reduction: Hydrogen gas with palladium catalyst
Substitution: Nitric acid for nitration, halogens for halogenation
Major Products
Amino Derivative: Formed by the reduction of the nitro group.
Quinoxaline N-oxide: Formed by the oxidation of the quinoxaline ring.
Substituted Phenyl Derivatives: Formed by electrophilic aromatic substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-(quinoxalin-2-yl)phenyl 3-methyl-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its quinoxaline moiety.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 4-(quinoxalin-2-yl)phenyl 3-methyl-4-nitrobenzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The quinoxaline moiety can interact with DNA and proteins, potentially inhibiting their function.
Pathways Involved: The compound may interfere with cellular processes such as DNA replication and protein synthesis, leading to its antimicrobial and anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Quinoxalinyl)phenyl 4-nitrobenzoate: Similar structure but lacks the methyl group on the benzoate moiety.
4-(2-Quinoxalinyl)phenyl 3-methylbenzoate: Similar structure but lacks the nitro group on the benzoate moiety.
4-(2-Quinoxalinyl)phenyl 4-methylbenzoate: Similar structure but has a methyl group instead of a nitro group on the benzoate moiety.
Uniqueness
4-(quinoxalin-2-yl)phenyl 3-methyl-4-nitrobenzoate is unique due to the presence of both nitro and methyl groups on the benzoate moiety, which can influence its chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C22H15N3O4 |
|---|---|
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
(4-quinoxalin-2-ylphenyl) 3-methyl-4-nitrobenzoate |
InChI |
InChI=1S/C22H15N3O4/c1-14-12-16(8-11-21(14)25(27)28)22(26)29-17-9-6-15(7-10-17)20-13-23-18-4-2-3-5-19(18)24-20/h2-13H,1H3 |
InChI-Schlüssel |
QMVHKPVFGVIRIQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C(=O)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3)[N+](=O)[O-] |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(=O)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3,4-Dimethoxybenzoyl)amino]-4-methylbenzoic acid](/img/structure/B340131.png)
![Bis(2-oxo-2-phenylethyl) [1,1'-biphenyl]-3,4'-dicarboxylate](/img/structure/B340134.png)
![decyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B340136.png)
![2-{4-[(octyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B340137.png)
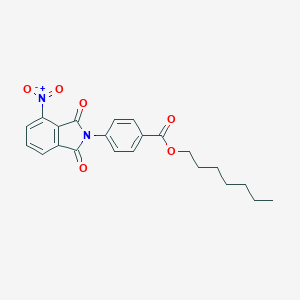
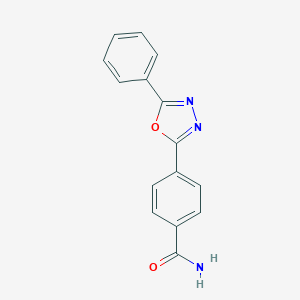

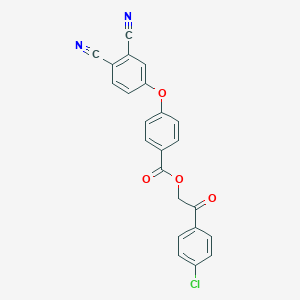

![Methyl 3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B340148.png)

